molecular formula C18H19FN2O5S B7571491 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

Cat. No. B7571491
M. Wt: 394.4 g/mol
InChI Key: UIIURLOOJWRBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as FMMSB, is a sulfonamide-based compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMMSB has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. By inhibiting this enzyme, 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid can disrupt the acid-base balance in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to exhibit a range of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. It can also lead to a decrease in the production of gastric acid, which can be beneficial in the treatment of acid-related disorders such as peptic ulcers.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of carbonic anhydrase and exhibits good selectivity for this enzyme. However, it also has some limitations, such as its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma and osteoporosis. Another area of interest is the investigation of the mechanism of action of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid and its effects on other physiological processes. Finally, there is also potential for the development of new synthetic methods for the production of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid and related compounds.

Synthesis Methods

The synthesis of 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 3-fluoro-4-methyl-5-nitrobenzoic acid with 4-(2-methylpropanoylamino)aniline in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sulfamic acid to form the final compound.

Scientific Research Applications

3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in a range of physiological processes, including acid-base balance, respiration, and bone resorption. This makes 3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid a potential candidate for the treatment of conditions such as glaucoma, epilepsy, and osteoporosis.

properties

IUPAC Name

3-fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-10(2)17(22)20-13-4-6-14(7-5-13)21-27(25,26)16-9-12(18(23)24)8-15(19)11(16)3/h4-10,21H,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIURLOOJWRBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.